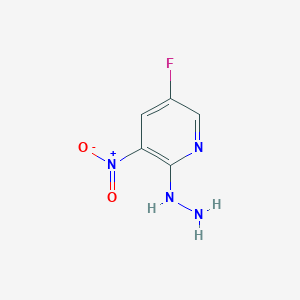

5-Fluoro-2-hydrazinyl-3-nitropyridine

Description

Significance of Pyridine (B92270) Heterocycles in Contemporary Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in modern chemical research, particularly within medicinal chemistry. rsc.orgchemijournal.comchemijournal.com Its structure, an isostere of benzene (B151609), serves as a "privileged scaffold" in drug design, meaning it is a molecular framework that can bind to multiple biological targets. rsc.org The nitrogen atom in the pyridine ring is a key feature, imparting unique physicochemical properties compared to its carbocyclic counterpart, benzene. nih.govnih.gov This nitrogen atom possesses a lone pair of electrons in an sp2 hybrid orbital, which is responsible for the basic properties of pyridines and their ability to form hydrogen bonds with biological receptors, significantly enhancing the pharmacokinetic properties of drug candidates. nih.govnih.gov

The versatility of the pyridine ring allows for easy functionalization and the creation of diverse chemical libraries for drug discovery. nih.gov Pyridine-based compounds have demonstrated a wide array of biological activities, leading to their incorporation into numerous FDA-approved drugs for treating various diseases. rsc.orgnih.gov These include applications as anticancer, antimalarial, anti-Alzheimer's, and antitubercular agents. nih.gov In the field of oncology, for instance, pyridine derivatives are known to inhibit key targets like kinases, tubulin polymerization, and topoisomerase enzymes. chemijournal.comchemijournal.comresearcher.life The prevalence of the pyridine nucleus in over 7000 drug molecules underscores its profound importance in the development of new therapeutics. rsc.orgnih.gov Beyond pharmaceuticals, pyridine derivatives are also crucial in agrochemicals and as ligands in catalysis. rsc.orgnih.gov

Importance of Nitro and Hydrazinyl Substituents in Pyridine Derivatization for Synthetic Applications

The strategic placement of functional groups on the pyridine ring is fundamental to its utility in synthetic chemistry. Nitro (NO₂) and hydrazinyl (-NHNH₂) groups are particularly significant substituents that dramatically influence the reactivity of the pyridine core, opening up diverse pathways for derivatization.

The nitro group is a strong electron-withdrawing group. Its presence deactivates the pyridine ring towards electrophilic aromatic substitution, which is already difficult compared to benzene due to the electronegative nitrogen atom. nih.govgcwgandhinagar.com Conversely, the nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to it. nih.gov This effect is crucial for introducing a wide range of nucleophiles, thereby building molecular complexity. For example, halogenated nitropyridines, such as 2-chloro-3-nitropyridine (B167233) or 2-fluoro-3-nitropyridine, are valuable intermediates where the halogen acts as a good leaving group, readily displaced by nucleophiles. innospk.comchemicalbook.com

The hydrazinyl group, on the other hand, is a versatile functional group that can act as a nucleophile itself. cymitquimica.com It is often introduced by reacting a halogenated pyridine with hydrazine (B178648) hydrate. chemicalbook.com Once incorporated, the hydrazinyl moiety can participate in a variety of subsequent reactions. It can be used to form hydrazones and is a key precursor for the synthesis of various fused heterocyclic systems, such as triazolopyridines or pyrazolopyridines, which are themselves important pharmacophores. The presence of both a hydrazinyl and a nitro group on the same pyridine ring creates a highly reactive and versatile building block for organic synthesis. cymitquimica.com

Rationale for Investigating 5-Fluoro-2-hydrazinyl-3-nitropyridine as a Key Intermediate

The compound this compound is a highly functionalized pyridine derivative of significant interest as a synthetic intermediate. The rationale for its investigation stems from the unique combination and specific arrangement of its three substituents: fluoro, hydrazinyl, and nitro groups. Each group imparts distinct electronic properties and reactivity, making the molecule a versatile building block for constructing more complex target molecules.

The key attributes of this intermediate are:

Multiple Reactive Sites: The molecule possesses several points for chemical modification. The hydrazinyl group is nucleophilic and can react with various electrophiles.

Activated Aromatic Ring: The potent electron-withdrawing nitro group at the 3-position, combined with the electronegative fluorine at the 5-position, strongly influences the electron distribution of the pyridine ring. This electronic arrangement activates specific positions for further substitution reactions.

Versatile Functional Groups: The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions. The hydrazinyl group is a precursor for forming various heterocyclic rings. The nitro group can be reduced to an amino group, providing another point for derivatization.

This trifecta of functional groups allows for a programmed, stepwise synthesis of complex structures, making this compound a valuable tool for chemists in pharmaceutical and materials science research.

Overview of Research Directions Pertaining to this compound and Related Structures

Research involving this compound and its structural analogs is primarily focused on its application as a pivotal intermediate in the synthesis of novel chemical entities with potential biological activity. The strategic positioning of the fluoro, nitro, and hydrazinyl groups enables a variety of synthetic transformations.

Current and future research directions include:

Synthesis of Fused Heterocyclic Systems: A major research avenue is the use of the hydrazinyl group as a handle for cyclization reactions. By reacting it with appropriate bifunctional reagents, researchers can construct fused ring systems, such as pyrazolo[3,4-b]pyridines or triazolo[4,3-a]pyridines. These scaffolds are of great interest in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr) Reactions: The fluorine atom, activated by the adjacent nitro group, can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols). This allows for the introduction of diverse substituents at the 5-position, enabling the generation of libraries of compounds for biological screening.

Modification of Substituents: The existing functional groups can be chemically modified. For instance, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other transformations to build further complexity. The hydrazinyl group can be converted into other functionalities.

Development of Novel Kinase Inhibitors and Anticancer Agents: Given the prevalence of the substituted pyridine core in many kinase inhibitors, a significant research effort is directed towards using intermediates like this compound to synthesize new molecules targeting specific protein kinases involved in cancer and other diseases.

The synthetic utility of this intermediate is rooted in its pre-functionalized nature, allowing for efficient and regioselective construction of complex molecules that would be difficult to access through other means.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Fluoro-2-nitropyridine | C₅H₃FN₂O₂ | 142.09 | 779345-37-8 chemicalbook.com |

| 2-Hydrazino-3-nitropyridine | C₅H₆N₄O₂ | 154.13 | 15367-16-5 chemicalbook.com |

| 5-Fluoro-2-hydrazinylpyridine | C₅H₆FN₃ | 127.12 | 20290-95-7 nih.gov |

| 3-Fluoro-2-hydrazinyl-5-nitropyridine | C₅H₅FN₄O₂ | 172.12 | 2956341-08-3 nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5FN4O2 |

|---|---|

Molecular Weight |

172.12 g/mol |

IUPAC Name |

(5-fluoro-3-nitropyridin-2-yl)hydrazine |

InChI |

InChI=1S/C5H5FN4O2/c6-3-1-4(10(11)12)5(9-7)8-2-3/h1-2H,7H2,(H,8,9) |

InChI Key |

BUPKOJIKTFPXLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])NN)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 2 Hydrazinyl 3 Nitropyridine

Strategic Approaches to Fluorinated and Nitrated Pyridine (B92270) Precursors

The nitration of pyridine rings is a well-established but often challenging transformation due to the electron-deficient nature of the pyridine nucleus, which makes it less susceptible to electrophilic substitution compared to benzene (B151609).

Direct nitration of pyridine typically requires harsh conditions and often results in low yields. A common method involves the use of nitric acid in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the reaction of pyridine compounds with dinitrogen pentoxide (N₂O₅) in an organic solvent can yield the corresponding N-nitropyridinium nitrate. rsc.org Subsequent reaction with an aqueous solution of sodium bisulfite can lead to the formation of β-nitropyridine compounds through unstable 1,2- and 1,4-dihydropyridine intermediates. rsc.org

Another approach utilizes a mixture of nitric acid and trifluoroacetic anhydride, which has been shown to produce 3-nitropyridines in yields ranging from 10–83%. rsc.org The presence of electron-donating groups on the pyridine ring can facilitate the nitration process. For example, the nitration of 2,6-diaminopyridine has been studied, and optimized conditions have been identified to achieve high yields. researchgate.net

A more recent and highly regioselective method for the meta-nitration of pyridines employs a dearomatization-rearomatization strategy. nih.gov This mild, one-pot, and catalyst-free process allows for the selective nitration at the meta-position and can be used for the late-stage functionalization of complex molecules. nih.gov

Table 1: Comparison of Pyridine Nitration Methods

| Nitrating Agent | Catalyst/Co-reagent | Typical Position of Nitration | Yield Range | Reference |

| N₂O₅ | NaHSO₃ | β-position | Variable | rsc.org |

| Nitric Acid | Trifluoroacetic Anhydride | 3-position | 10-83% | rsc.org |

| Nitric Acid | Sulfuric Acid | Variable | Generally low | researchgate.net |

| Dearomatization-Rearomatization | - | meta-position | High | nih.gov |

The incorporation of fluorine into a pyridine ring can be achieved through various methods, including nucleophilic aromatic substitution (SNA) and C-H functionalization. The choice of method often depends on the desired position of the fluorine atom and the nature of the other substituents present on the ring.

One common strategy for synthesizing 2-fluoropyridines involves the nucleophilic displacement of a suitable leaving group, such as a chloro or bromo group, at the 2-position with a fluoride (B91410) source. acs.org Another approach involves the reaction of pyridine N-oxides with a fluorinating agent, which provides access to a wide variety of 2-fluoropyridines. acs.org

For the introduction of fluorine at the 3-position, a Rh(III)-catalyzed C-H functionalization approach has been developed. nih.gov This method utilizes α-fluoro-α,β-unsaturated oximes and alkynes to prepare multi-substituted 3-fluoropyridines. nih.gov Selective fluorination of pyridine derivatives can also be achieved using elemental fluorine-iodine mixtures, which typically yield 2-fluoro-derivatives. rsc.org The addition of fluorine atoms to an aromatic ring can stabilize the ring and increase its resistance to addition reactions. nih.gov

A synthetic route to 5-fluoro-2-nitropyridine starts from 2-amino-5-fluoropyridine, which is nitrated using concentrated sulfuric acid and hydrogen peroxide at low temperatures. chemicalbook.com

Formation of the Hydrazinyl Moiety via Nucleophilic Aromatic Substitution

The introduction of the hydrazinyl group is typically accomplished through a nucleophilic aromatic substitution reaction, where a halogenated pyridine precursor is treated with hydrazine (B178648).

The reaction of a halogenated pyridine with hydrazine hydrate is a common method for introducing a hydrazinyl group. organic-chemistry.orgnih.gov The efficiency of this reaction is influenced by several factors, including the nature of the halogen, the solvent, the temperature, and the presence of any catalysts.

For example, 2-chloro-3-nitropyridine (B167233) can be converted to 2-hydrazinyl-3-nitropyridine by reacting it with hydrazine hydrate in acetonitrile at temperatures ranging from 0 to 20°C, resulting in a quantitative yield. chemicalbook.com Similarly, various halogenated nitroarenes, including pyridines, have been selectively reduced to their corresponding anilines using hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgnih.gov The reaction conditions can be controlled to achieve either selective reduction of the nitro group or total reduction including dehalogenation. organic-chemistry.orgnih.gov

In some cases, the reaction is carried out in an alcohol solvent, such as ethanol or n-butanol, at elevated temperatures. google.com The use of a sealed tube or microwave irradiation can also be employed to enhance the reaction rate. nih.gov

Table 2: Conditions for Hydrazinolysis of Halogenated Pyridines

| Halogenated Pyridine | Hydrazine Source | Solvent | Temperature | Catalyst | Yield | Reference |

| 2-Chloro-3-nitropyridine | Hydrazine hydrate | Acetonitrile | 0-20°C | None | 100% | chemicalbook.com |

| Halogenated Nitroarenes | Hydrazine hydrate | Methanol | 80°C (reflux) | Pd/C | Good | organic-chemistry.orgnih.gov |

| 2,3-Dichloropyridine | Hydrazine hydrate | n-Butanol | 130°C | None | 90% | google.com |

The position of the incoming hydrazinyl group is determined by the electronics of the pyridine ring and the position of the leaving group. In di-substituted pyridines, the regioselectivity of the nucleophilic attack is a crucial factor. For instance, in the synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine, the hydrazinyl group preferentially displaces the chlorine atom at the 2-position. google.com

Chemoselectivity is also an important consideration, especially when other reactive functional groups are present. In the case of halogenated nitropyridines, the reaction conditions can be tuned to selectively replace the halogen with the hydrazinyl group without affecting the nitro group. organic-chemistry.orgnih.gov

Multi-step Synthetic Sequences for 5-Fluoro-2-hydrazinyl-3-nitropyridine

The synthesis of this compound is a multi-step process that combines the aforementioned methodologies. A plausible synthetic route would involve the initial preparation of a di-functionalized pyridine precursor, followed by the introduction of the third functional group.

One potential pathway begins with the synthesis of 5-fluoro-2-nitropyridine. This can be achieved by the nitration of 2-amino-5-fluoropyridine. chemicalbook.com The resulting 5-fluoro-2-nitropyridine can then be subjected to a nucleophilic aromatic substitution reaction with hydrazine to introduce the hydrazinyl group at the 2-position, displacing a suitable leaving group if present, or through a more complex transformation.

Alternatively, one could start with a dihalonitropyridine and sequentially introduce the fluorine and hydrazinyl groups. The order of these steps would be crucial to ensure the desired regiochemistry.

The development of multi-step organic synthesis routes is a common practice in both academic and industrial research, allowing for the construction of complex molecules from simpler starting materials. trine.edu

Considerations for Scalable Synthetic Route Design and Process Development

The transition of a synthetic route for this compound from a laboratory-scale procedure to a large-scale industrial process necessitates a thorough evaluation of several critical factors. A scalable and robust synthetic process must be economically viable, environmentally sustainable, and safe to operate. Key considerations in the process development for this compound revolve around the strategic selection of starting materials, optimization of reaction conditions, and implementation of efficient purification and isolation protocols.

The reaction conditions for the hydrazinolysis step must be meticulously optimized for a large-scale setting. This includes the choice of solvent, reaction temperature, and the molar ratio of reactants. Solvents should be selected based on criteria such as cost, safety, environmental impact, and ease of recovery. While a laboratory synthesis might employ a solvent like acetonitrile, for industrial production, alternatives might be sought to minimize cost and facilitate easier handling and recycling. chemicalbook.com

The use of hydrazine hydrate, a common reagent in such transformations, presents significant safety and handling challenges on a large scale due to its toxicity and potential for explosive decomposition. google.comnih.gov Process development would need to incorporate stringent safety protocols for the storage, handling, and quenching of hydrazine. The molar ratio of hydrazine hydrate to the pyridine precursor is another critical parameter. While an excess of hydrazine may drive the reaction to completion, it also complicates downstream processing and waste disposal. google.com Therefore, optimizing this ratio to achieve high conversion while minimizing excess reagent is a key objective.

Furthermore, controlling the reaction temperature is crucial to ensure reaction selectivity and minimize the formation of impurities. Exothermic reactions, which are common in hydrazinolysis, require efficient heat management systems in large reactors to prevent thermal runaways. The reaction progress should be monitored using appropriate in-process controls (IPCs) to determine the optimal reaction time and ensure consistent product quality.

Purification of the final product, this compound, on a large scale requires methods that are both efficient and scalable. While laboratory-scale purifications might rely on column chromatography, this is often impractical and expensive for industrial production. Alternative methods such as recrystallization or slurry washing in a suitable solvent system would be preferable. The choice of crystallization solvent is critical and will be determined by the solubility profile of the product and its impurities.

The table below summarizes key considerations and potential parameters for the scalable synthesis of this compound.

| Process Parameter | Laboratory-Scale Consideration | Scalable Process Development Focus | Rationale for Scalability |

| Starting Material | Readily available, high-purity reagents. | Cost-effective, readily available raw materials with a stable supply chain. Evaluation of different leaving groups (e.g., F vs. Cl) for optimal reactivity and cost. | To ensure economic viability and uninterrupted production. |

| Solvent | A solvent that provides good solubility for reactants and facilitates easy work-up (e.g., acetonitrile). | Low-cost, low-toxicity, and easily recoverable solvents. Minimizing solvent volume. | To reduce manufacturing costs, improve process safety, and minimize environmental impact. |

| Reagent: Hydrazine | Use of hydrazine hydrate is common. | Precise control of hydrazine hydrate stoichiometry. Implementation of robust safety protocols for handling and quenching. | To enhance safety, minimize waste, and control costs. |

| Temperature Control | Simple heating or cooling baths. | Robust reactor systems with efficient heat transfer to manage potential exotherms. | To ensure reaction control, prevent side reactions, and maintain a safe operating environment. |

| Reaction Monitoring | Thin-layer chromatography (TLC) or Liquid chromatography–mass spectrometry (LC-MS). | Implementation of in-process controls (IPCs) such as High-performance liquid chromatography (HPLC) for real-time monitoring. | To ensure batch-to-batch consistency, optimize reaction time, and maximize yield. |

| Product Isolation | Evaporation of solvent followed by column chromatography. | Development of a robust crystallization or precipitation method for isolation. | To enable efficient, cost-effective, and scalable purification. |

| Waste Management | Disposal of solvent and reagent waste. | Development of a waste treatment plan, including potential recycling of solvents and neutralization of hazardous reagents. | To comply with environmental regulations and improve the sustainability of the process. |

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 2 Hydrazinyl 3 Nitropyridine

Influence of the Fluorine Substituent on Pyridine (B92270) Ring Activation and Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which lowers the electron density at the α (2,6) and γ (4) positions. The introduction of a fluorine atom, a strongly electronegative and electron-withdrawing group, further deactivates the pyridine ring towards electrophilic attack. In 5-Fluoro-2-hydrazinyl-3-nitropyridine, the fluorine at the C-5 position, along with the potent electron-withdrawing nitro group at the C-3 position, renders the pyridine nucleus highly electron-deficient. brainly.com This pronounced deactivation makes electrophilic aromatic substitution reactions exceptionally difficult. researchgate.netquora.com

Conversely, this electron deficiency significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). The fluorine atom enhances the electrophilicity of the carbon atoms in the ring, making them more susceptible to attack by nucleophiles. Fluorine's high electronegativity makes fluoropyridines more reactive in SNAr reactions than their chloro-substituted counterparts. acs.orgnih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org The presence of fluorine can also contribute to the thermostability and chemical resistance of the molecule. nih.govacs.org In the context of this compound, the fluorine atom at C-5 can act as a leaving group in SNAr reactions, particularly when strong nucleophiles are employed.

Reactivity of the Hydrazinyl Group

The hydrazinyl (-NHNH₂) group at the C-2 position is a versatile functional handle, primarily acting as a potent nucleophile. This reactivity is central to the synthesis of more complex molecular architectures.

The hydrazinyl group readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding hydrazones, a class of Schiff bases. This reaction is typically straightforward, high-yielding, and can be performed under mild conditions, often catalyzed by a small amount of acid. nih.govresearchgate.net The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, forming a transient carbinolamine (or hemiaminal) intermediate, which then dehydrates to yield the stable C=N double bond of the hydrazone. uchile.cllibretexts.org

This reaction provides a modular approach to synthesize a diverse library of derivatives from this compound. mdpi.comresearchgate.net

Table 1: Examples of Schiff Base Formation via Condensation Reaction

| Carbonyl Compound | Product (Hydrazone) | Typical Reaction Conditions |

|---|---|---|

| Benzaldehyde | 5-Fluoro-3-nitro-2-(2-benzylidenehydrazinyl)pyridine | Ethanol, reflux, catalytic acetic acid |

| Acetone | 5-Fluoro-3-nitro-2-(2-isopropylidenehydrazinyl)pyridine | Methanol, room temperature |

| 4-Methoxybenzaldehyde | 5-Fluoro-2-(2-(4-methoxybenzylidene)hydrazinyl)-3-nitropyridine | Ethanol, reflux |

| 2-Thiophenecarboxaldehyde | 5-Fluoro-3-nitro-2-(2-(thiophen-2-ylmethylene)hydrazinyl)pyridine | Ethanol, reflux, catalytic acetic acid |

The hydrazinyl moiety is a key precursor for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. researchgate.net By reacting with bifunctional electrophiles, the hydrazinyl group can participate in cyclization reactions to form rings fused to the pyridine core.

For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazoles. Similarly, cyclocondensation reactions can yield triazolopyridines, a valuable class of heterocycles. rsc.orgmdpi.com The hydrazones formed from the condensation reactions described in 3.2.1 can also undergo subsequent intramolecular cyclization to produce various fused systems, such as 1,2,4-triazino[5,6-b]indoles. chempap.orgresearchgate.net This strategy allows for the construction of complex, polycyclic aromatic systems from the relatively simple this compound starting material. organic-chemistry.org

Reactivity of the Nitro Group: Reduction Pathways and Functional Group Interconversions

The nitro group at the C-3 position is a strong electron-withdrawing group that can be transformed into a variety of other functionalities, most notably an amino group, through reduction. wikipedia.org The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. ic.ac.ukimperial.ac.uk A wide array of reagents can accomplish this reduction, and the choice of reagent can sometimes allow for selective reduction to intermediate oxidation states like hydroxylamino or azo compounds. wikipedia.orgorientjchem.org

Chemoselective reduction of the nitro group in the presence of other reducible or sensitive functional groups (like the C-F bond) is a critical consideration. organic-chemistry.orgnih.gov Reagents such as tin(II) chloride (SnCl₂), iron (Fe) or zinc (Zn) in acidic media, and catalytic hydrogenation with specific catalysts (e.g., Pd/C, Raney Nickel) are commonly employed. wikipedia.orgorganic-chemistry.org

Table 2: Reduction Pathways for the Nitro Group

| Reducing Agent/Conditions | Primary Product | Notes |

|---|---|---|

| H₂, Pd/C | Amine (2-Hydrazinyl-5-fluoro-3-aminopyridine) | Common and efficient method for complete reduction. wikipedia.org |

| SnCl₂, HCl/Ethanol | Amine (2-Hydrazinyl-5-fluoro-3-aminopyridine) | Mild conditions, tolerant of many functional groups. wikipedia.org |

| Fe, Acetic Acid | Amine (2-Hydrazinyl-5-fluoro-3-aminopyridine) | Classical method for nitro group reduction. |

| Zn, NH₄Cl | Hydroxylamine (B1172632) (N-(2-hydrazinyl-5-fluoropyridin-3-yl)hydroxylamine) | Allows for partial reduction to the hydroxylamine stage. wikipedia.orgresearchgate.net |

| Na₂S₂O₄ (Sodium Dithionite) | Amine (2-Hydrazinyl-5-fluoro-3-aminopyridine) | Useful for selective reductions in aqueous systems. |

Nucleophilic and Electrophilic Substitution Patterns on the Pyridine Nucleus

The substitution pattern of this compound creates a highly polarized aromatic system. The electron-withdrawing nitro and fluoro groups strongly influence the regioselectivity of substitution reactions.

Nucleophilic Substitution: The pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). There are several potential pathways for this reaction:

Displacement of the Nitro Group: The nitro group, particularly when positioned ortho or para to the ring nitrogen, can be a good leaving group in SNAr reactions. Research on related 2-R-3-nitropyridines has shown that the 3-NO₂ group can be selectively substituted by nucleophiles like thiols. nih.gov

Displacement of the Fluorine Atom: As a halogen, the fluorine at C-5 is a potential leaving group. Fluorine is often a better leaving group than other halogens in SNAr due to its high electronegativity, which facilitates the initial nucleophilic attack. beilstein-journals.orgnih.gov

Vicarious Nucleophilic Substitution (VNS): This reaction allows for the formal substitution of a hydrogen atom. acs.orgacs.org In 3-nitropyridine (B142982) systems, VNS typically occurs at the C-2 or C-4 position (ortho and para to the nitro group). For this compound, the most likely positions for VNS would be C-4 and C-6, which are activated by the adjacent nitro group and ring nitrogen. researchgate.netacs.org

Electrophilic Substitution: Due to the cumulative electron-withdrawing effects of the ring nitrogen, the nitro group, and the fluorine atom, the pyridine nucleus is extremely deactivated towards electrophilic attack. brainly.com Standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are generally not feasible under normal conditions. researchgate.netquora.com If forced under harsh conditions, substitution would theoretically occur at the position of highest relative electron density, which is difficult to predict without computational analysis but is highly disfavored. rsc.org

Exploration of Intramolecular Cyclization Tendencies

The ortho positioning of the hydrazinyl (C-2) and nitro (C-3) groups creates the potential for intramolecular cyclization reactions, leading to the formation of a new five- or six-membered ring fused to the pyridine core. A common strategy involves the reduction of the nitro group to an amine, as discussed in section 3.3. The resulting intermediate, 2-hydrazinyl-5-fluoro-3-aminopyridine, possesses two adjacent nitrogen-based nucleophiles.

This ortho-amino-hydrazinyl arrangement is a precursor to various fused heterocycles. For instance, diazotization of the newly formed amino group followed by intramolecular coupling with the hydrazinyl side chain could lead to the formation of a triazolo[4,3-a]pyridine derivative. Alternatively, reaction with a one-carbon electrophile (e.g., formic acid or an orthoformate) could facilitate cyclization to form a 1,2,4-triazolo[4,3-a]pyridine system. Such intramolecular cyclizations are powerful methods for rapidly building molecular complexity.

Derivatization and Transformations of 5 Fluoro 2 Hydrazinyl 3 Nitropyridine

Synthesis of Novel Heterocyclic Systems Incorporating the Pyridine (B92270) Core

The strategic arrangement of functional groups in 5-fluoro-2-hydrazinyl-3-nitropyridine makes it an ideal precursor for annulation reactions, leading to the formation of fused bicyclic and polycyclic heteroaromatic systems. These reactions typically involve the participation of the hydrazinyl moiety and either the nitro group (often after reduction) or the adjacent ring carbon to build a new fused ring.

The synthesis of pyrido[3,2-e] nih.govmdpi.comnih.govtriazines from this compound is a multi-step process that hinges on the initial transformation of the nitro group. The ortho-relationship between the hydrazinyl and nitro groups is key to forming the fused 1,2,4-triazine (B1199460) ring.

First, the nitro group at the C3 position is selectively reduced to an amino group to form the intermediate, 5-fluoro-pyridine-2,3-diamine. This reduction is commonly achieved using reagents such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or catalytic hydrogenation. researchgate.netresearchgate.netacsgcipr.org

The resulting 1,2-diamine intermediate is then subjected to a cyclocondensation reaction to form the triazine ring. nih.govnih.gov A common method involves diazotization of the C3-amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid), followed by intramolecular cyclization onto the adjacent hydrazinyl group. Alternatively, condensation with 1,2-dicarbonyl compounds or their equivalents can also be employed to construct the fused aza-heterocycle.

Table 1: Representative Synthesis of a Pyrido-Fused Triazine Derivative

| Step | Starting Material | Reagents and Conditions | Product | Description |

|---|---|---|---|---|

| 1 | This compound | SnCl₂·2H₂O, conc. HCl, Ethanol, Reflux | 3-Amino-5-fluoro-2-hydrazinylpyridine | Selective reduction of the nitro group to an amine. |

| 2 | 3-Amino-5-fluoro-2-hydrazinylpyridine | NaNO₂, HCl (aq.), 0-5 °C | 6-Fluoro-pyrido[3,2-e] nih.govmdpi.comnih.govtriazine | Diazotization of the amino group followed by intramolecular cyclization. |

The synthesis of pyrazolo[3,4-b]pyridines represents a more direct cyclization pathway, utilizing the inherent reactivity of the hydrazinyl group as a dinucleophile. mdpi.comnih.govresearchgate.net This transformation is typically achieved through condensation with a 1,3-dielectrophile, such as a β-diketone, α,β-unsaturated ketone, or a malononitrile (B47326) derivative. nih.govresearchgate.net

In a typical reaction, this compound is refluxed with the 1,3-dicarbonyl compound in a suitable solvent, often with an acid or base catalyst. The reaction proceeds via initial condensation of one of the carbonyl groups with the terminal nitrogen of the hydrazine (B178648), followed by intramolecular nucleophilic attack of the second hydrazine nitrogen onto the remaining carbonyl group and subsequent dehydration to form the aromatic pyrazole (B372694) ring. This approach provides a modular route to a wide array of substituted 5-fluoro-3-nitropyrazolo[3,4-b]pyridines.

Table 2: Synthesis of Pyrazolo-Fused Pyridines

| Reactant A | Reactant B (1,3-Dielectrophile) | Conditions | Product |

|---|---|---|---|

| This compound | Acetylacetone (a β-diketone) | Ethanol, Acetic Acid (cat.), Reflux | 5-Fluoro-1,3-dimethyl-7-nitro-1H-pyrazolo[3,4-b]pyridine |

| This compound | Ethyl Acetoacetate (a β-ketoester) | Glacial Acetic Acid, Reflux | 5-Fluoro-1-methyl-7-nitro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one |

| This compound | Benzylidenemalononitrile | Piperidine (cat.), Ethanol, Reflux | 3-Amino-5-fluoro-7-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-2-carbonitrile |

Functional Group Interconversions on the Hydrazinyl and Nitro Moieties

Beyond cyclization reactions, the individual functional groups of this compound can be selectively modified to access a variety of other derivatives.

The nitro group is readily reduced to an amino group, as mentioned previously, using standard reducing agents like SnCl₂, zinc, or catalytic hydrogenation. researchgate.netstackexchange.com This transformation converts the powerful electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, drastically altering the electronic properties of the pyridine ring and opening up further derivatization pathways such as acylation or diazotization.

The hydrazinyl moiety is highly nucleophilic and can undergo several important transformations.

Acylation: Reaction with acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, yields the corresponding N-acylhydrazide (hydrazide) derivatives. rsc.orgyoutube.comgoogle.com This reaction is often used to introduce specific side chains or to protect the hydrazine group.

Hydrazone Formation: Condensation with aldehydes or ketones proceeds readily, often under mild acidic catalysis, to form stable hydrazone linkages. nih.gov This reaction is a cornerstone of dynamic combinatorial chemistry and bioconjugation. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C5 position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group at the C3 position. mdpi.comnih.gov This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, such as primary or secondary amines, alkoxides, or thiolates, providing a route to 5-substituted-2-hydrazinyl-3-nitropyridines. nih.govrsc.org

Table 3: Key Functional Group Interconversions

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | SnCl₂/HCl or H₂/Pd-C | Amino (-NH₂) |

| Hydrazinyl (-NHNH₂) | Acylation | Acetyl Chloride, Pyridine | Hydrazide (-NHNHCOCH₃) |

| Hydrazinyl (-NHNH₂) | Hydrazone Formation | Benzaldehyde, cat. H⁺ | Hydrazone (-N=CHPh) |

| Fluoro (-F) | SNAr | Morpholine, K₂CO₃, DMSO | 5-Morpholinyl derivative |

Development of Conjugates and Polymeric Structures Utilizing the Compound as a Monomer

The unique reactivity of this compound allows for its incorporation into larger molecular assemblies, including conjugates and polymers.

The hydrazinyl group is particularly useful for creating conjugates with other molecules, especially biomolecules. researchgate.net As previously noted, it can react with aldehydes or ketones to form a stable hydrazone bond. nih.govnih.gov This strategy can be used to link the pyridine compound to proteins, carbohydrates, or synthetic polymers that have been functionalized with a carbonyl group. Such conjugates are valuable in fields like medicinal chemistry for targeted drug delivery or in materials science for creating functional surfaces.

Furthermore, the compound can be envisioned as a monomer for the synthesis of novel polymers . Through a sequence of functional group interconversions, a difunctional monomer suitable for step-growth polymerization can be prepared. For instance, reduction of the nitro group to an amine, followed by nucleophilic substitution of the fluorine atom with a second amine (e.g., ammonia (B1221849) or another primary amine), would yield a diaminopyridine derivative. This diamine monomer can then undergo polycondensation with a diacyl chloride (e.g., terephthaloyl chloride) to produce a novel polyamide, a class of high-performance polymers known for their thermal stability and mechanical strength. nih.govosti.govresearchgate.netmdpi.com

Table 4: Proposed Scheme for Polyamide Synthesis

| Step | Process | Reactants | Description |

|---|---|---|---|

| 1 | Monomer Synthesis | This compound → 2,3,5-Triaminopyridine | Multi-step conversion involving reduction of the nitro group and conversion/substitution of the hydrazinyl and fluoro groups to amino groups. |

| 2 | Polymerization | 2,3,5-Triaminopyridine + Terephthaloyl Chloride | Polycondensation reaction between the diamine monomer and a diacyl chloride to form a cross-linked polyamide chain. |

Theoretical and Computational Chemistry Studies of 5 Fluoro 2 Hydrazinyl 3 Nitropyridine

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Detailed quantum chemical investigations are foundational to understanding the intrinsic properties of a molecule. For 5-Fluoro-2-hydrazinyl-3-nitropyridine, such studies would be crucial in elucidating its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Applications to Optimize Molecular Conformations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to optimize molecular geometries and determine the most stable conformations of a compound. A DFT analysis of this compound would involve complex calculations to identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. However, specific studies presenting these optimized geometrical parameters for this compound are not available.

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)

The study of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and its tendency to participate in chemical reactions. A smaller gap typically indicates higher reactivity. At present, there are no published data detailing the HOMO-LUMO energies or the energy gap for this compound.

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling can be a powerful tool for predicting how a molecule will behave in a chemical reaction. By mapping the potential energy surface, chemists can identify the most likely pathways for reactions and predict the products that will be formed. Such predictive studies for this compound, which would be invaluable for its synthetic applications, have not been reported in the scientific literature.

Simulations of Spectroscopic Properties to Aid Structural Elucidation

Computational methods are frequently used to simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis). These simulated spectra can be compared with experimental data to confirm the structure of a compound. The absence of computational studies on this compound means that no such simulated spectroscopic data is available to aid in its structural analysis.

Molecular Electrostatic Potential (MEP) Analysis for Understanding Chemical Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. An MEP analysis of this compound would provide valuable information about its intermolecular interactions and reactive sites. Unfortunately, no such analysis for this specific compound has been published.

Applications in Advanced Organic Synthesis and Interdisciplinary Research

Role as a Privileged Building Block for the Construction of Complex Molecular Architectures

In the field of organic synthesis, 5-Fluoro-2-hydrazinyl-3-nitropyridine serves as a privileged building block. srdorganics.com Its distinct functional groups act as handles for a variety of chemical transformations, enabling the construction of more elaborate and complex molecular structures. Heterocyclic compounds, such as those derived from this pyridine (B92270) core, are among the most diverse and important families of molecular fragments used by synthetic chemists. srdorganics.com

The hydrazinyl group is particularly reactive and can participate in condensation reactions with aldehydes and ketones to form hydrazones. nih.gov This reactivity is fundamental for integrating the nitropyridine core into larger molecular frameworks. Furthermore, the pyridine ring itself can be modified, and the nitro and fluoro groups can be substituted or transformed, offering multiple pathways for derivatization. This versatility allows chemists to design and construct diverse molecular architectures, including various fused heterocyclic systems. The development of such complex molecules from readily available building blocks is a cornerstone of modern organic synthesis. frontiersin.orgnih.gov

Scaffold for Medicinal Chemistry Research (Design and Synthesis of Derivatives for Molecular Targeting Investigations)

The this compound scaffold is of significant interest in medicinal chemistry for the design and synthesis of novel therapeutic agents. chemimpex.comnih.gov The pyridine ring is a well-established "privileged structure" in drug design, appearing in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021. mdpi.com The addition of fluoro, nitro, and hydrazinyl groups provides specific physicochemical properties and reactive sites for creating libraries of derivatives for biological screening. chemimpex.com

Derivatization of the this compound scaffold is a key strategy for exploring its interactions with biological targets such as enzymes and receptors. nih.gov By systematically modifying the core structure, medicinal chemists can probe the binding pockets of biomolecules to identify key interactions that contribute to biological activity.

For instance, the hydrazinyl group can be converted into various hydrazones, which can then interact with amino acid residues in a protein's active site. nih.gov The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the basicity of the pyridine nitrogen. mdpi.com Researchers have successfully designed and synthesized series of derivatives, such as triazolopyridines, to target specific enzymes like Janus kinases (JAK) and histone deacetylases (HDACs). nih.govresearchgate.net Docking simulations and in vitro assays of these derivatives reveal how specific modifications, such as adding a phenylhydroxamic acid group, can lead to potent and selective inhibition of target enzymes by forming specific interactions within their active sites. nih.gov

Table 1: Examples of Derivatives and Their Targeted Biomolecular Interactions

| Derivative Class | Target Biomolecule(s) | Key Interacting Moiety | Type of Interaction |

| Triazolopyridine-hydroxamates | Histone Deacetylases (HDACs) | Hydroxamate group | Chelating with catalytic zinc ion nih.gov |

| Triazolopyridine-aminobenzamides | Janus Kinases (JAKs) | Pyridine core, amino linker | Hydrogen bonding, π-π stacking researchgate.net |

| Hydrazinylthiazoles | α-Amylase, Human Serum Albumin | Thiazole and hydrazone groups | Hydrogen bonding and hydrophobic interactions nih.gov |

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. mdpi.com For derivatives of this compound, SAR studies involve synthesizing a series of analogues with systematic variations and evaluating how these changes affect their biological activity, such as inhibitory concentrations (IC₅₀). nih.govnih.gov

In the development of dual JAK/HDAC inhibitors, SAR studies on a triazolopyridine scaffold (derived from related precursors) showed that replacing a cyclopropylacyl group with phenylhydroxamic acid significantly boosts HDAC6 inhibition while maintaining activity against JAK1. nih.gov Similarly, studies on hydrazinylthiazole derivatives have demonstrated that the nature and position of substituents on an attached aryl ring significantly influence their inhibitory potential against enzymes like α-amylase. nih.gov For example, an ortho-substituted analogue with a strong electron-donating group showed excellent inhibition. nih.gov These studies provide a rational basis for further drug design and lead optimization. mdpi.comnih.govresearchgate.net

Table 2: Illustrative SAR Findings for Related Hydrazinyl-Containing Scaffolds

| Scaffold | Modification | Target | Resulting Activity (IC₅₀) | SAR Implication |

| Hydrazinylthiazole-carbaldehyde | Ortho-substituted aryl ring (electron-donating group) | α-Amylase | 14.6 mM nih.gov | Electron-donating groups at ortho position enhance inhibitory activity. nih.gov |

| Hydrazinylthiazole-carbaldehyde | Meta-substituted aryl ring (trifluoromethyl group) | Antiglycation | 0.393 ± 0.002 mg/mL nih.gov | Potent activity, highlighting the role of fluorinated groups. nih.gov |

| Triazolopyridine | Phenylhydroxamic acid group | HDAC6 | 8.75 nM nih.gov | Hydroxamic acid is a potent zinc-binding group for HDAC inhibition. nih.gov |

| Triazolopyridine | Phenylhydroxamic acid group | JAK1 | 146 nM nih.gov | Demonstrates the potential for dual-target inhibition. nih.gov |

Precursor for Agrochemical Research and Development

The structural motifs present in this compound are highly relevant to the agrochemical industry. chemimpex.com Fluorinated and nitrated pyridine derivatives are key intermediates in the synthesis of modern pesticides, which are often designed for high efficacy and low toxicity. agropages.com Pyridine-based pesticides are considered part of the fourth generation of agrochemicals and are valued for their environmental compatibility. agropages.com

The trifluoromethylpyridine (TFMP) substructure, for example, is found in successful herbicides like fluazifop-butyl, which acts as an acetyl-CoA carboxylase (ACCase) inhibitor. nih.gov The synthesis of such compounds often relies on precursors like chloro- or fluoro-nitropyridines. The presence of the fluorine atom in the 5-position and the nitro group in the 3-position makes this compound a potential precursor for novel agrochemicals, including herbicides and fungicides, by serving as a starting point for building more complex active ingredients. chemimpex.comagropages.com

Utility in the Development of Functional Materials and Sensors

While the primary research focus for this compound has been in life sciences, its chemical properties suggest potential utility in materials science. The highly conjugated pyridine ring, combined with electron-withdrawing nitro and fluoro groups, can impart specific electronic and photophysical properties to molecules. chemimpex.com Derivatives of 1,3,5-triazine, another nitrogen-containing heterocycle, have been extensively studied for applications in electroluminescent devices, fluorescent sensors, and materials with nonlinear optical properties. rsc.org

The functional groups of this compound offer handles to incorporate this core into larger polymeric or star-shaped molecular systems. rsc.org For example, the hydrazinyl group could be used to link the pyridine core to other chromophores or polymer backbones. Such materials could potentially be explored for use as sensors, particularly fluorescent sensors for detecting nitro-containing explosives, or as components in advanced electronic materials. chemimpex.comrsc.org

Q & A

Basic: What are the standard synthetic protocols for preparing 5-Fluoro-2-hydrazinyl-3-nitropyridine?

Methodological Answer:

A common approach involves sequential functionalization of the pyridine ring:

Nitration : Introduce the nitro group at position 3 via mixed acid (HNO₃/H₂SO₄) nitration of a fluoropyridine precursor.

Hydrazine Substitution : React a halogenated intermediate (e.g., 2-chloro-5-fluoro-3-nitropyridine) with hydrazine hydrate under reflux in ethanol, leveraging nucleophilic aromatic substitution (SNAr) .

Key Considerations :

- Regioselectivity must be controlled during nitration to avoid competing isomer formation.

- Use anhydrous conditions to minimize hydrolysis of the hydrazinyl group.

Advanced : How can regiochemical challenges during nitration be mitigated?

- Employ directing groups (e.g., temporary protecting groups) or meta-directing substituents (e.g., fluorine) to favor nitration at position 3 . Computational modeling (DFT) aids in predicting reaction pathways .

Basic: What analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect at C-5). ¹⁵N NMR distinguishes nitro and hydrazinyl groups .

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.

- XRD : Single-crystal X-ray diffraction resolves bond angles and confirms regiochemistry .

Advanced : How can overlapping signals in NMR be resolved?

- Use 2D NMR (COSY, HSQC) and variable-temperature experiments to disentangle coupling effects from fluorine and hydrazine protons .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 150°C; store at room temperature in inert atmospheres .

- Light Sensitivity : Nitro groups may undergo photodegradation; use amber glassware.

- Moisture Sensitivity : Hydrazine groups hydrolyze in acidic/alkaline conditions; store in desiccators .

Advanced : How do solvent interactions affect kinetic stability?

- Polar aprotic solvents (e.g., DMSO) stabilize via hydrogen bonding with hydrazine, while protic solvents accelerate hydrolysis. Conduct accelerated stability studies (40°C/75% RH) to model degradation pathways .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in fume hoods to prevent inhalation of dust/aerosols (risk: H315, H319, H335) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced : How to assess occupational exposure limits for novel hydrazine derivatives?

- Use animal toxicity data from structurally related compounds (e.g., hydrazine LD₅₀: 60–100 mg/kg) and apply uncertainty factors for risk modeling .

Advanced: What strategies optimize the reactivity of the hydrazinyl group for heterocyclic ring formation?

Methodological Answer:

- Condensation Reactions : React with ketones/aldehydes to form hydrazones, which cyclize under acid catalysis to yield pyrazoles or triazoles .

- Cross-Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) to couple with aryl halides, forming C–N bonds .

Case Study : Hydrazine in 3-Bromo-2-hydrazinyl-5-nitropyridine undergoes Buchwald–Hartwig amination with aryl halides (yield: 70–85%) .

Advanced: How does electronic modulation by fluorine and nitro groups influence bioactivity?

Methodological Answer:

- Fluorine : Enhances lipophilicity and metabolic stability via C–F bond strength.

- Nitro Group : Acts as a hydrogen-bond acceptor, improving target binding (e.g., nitro reductase substrates in prodrug design) .

SAR Study : Compare analogs (e.g., 5-Fluoro-2-hydrazinyl-3-aminopyridine) to quantify nitro’s role in cytotoxicity .

Advanced: How to resolve contradictory data in regiochemical assignments of nitropyridine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.